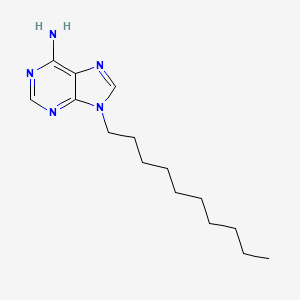

9-Decyl-9H-purin-6-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9-Decyl-9H-purin-6-amine: is a chemical compound belonging to the class of purines, which are heterocyclic aromatic organic compounds. This compound is characterized by a purine ring substituted with a decyl group at the 9-position and an amino group at the 6-position. Purines are essential components of nucleotides, which are the building blocks of DNA and RNA. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9-Decyl-9H-purin-6-amine typically involves the alkylation of 9H-purin-6-amine with a decyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 9-Decyl-9H-purin-6-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The amino group at the 6-position can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of reduced purine derivatives.

Substitution: Formation of N-substituted purine derivatives.

Applications De Recherche Scientifique

Chemistry: In chemistry, 9-Decyl-9H-purin-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: In biological research, this compound can be used to study the interactions of purine derivatives with biological macromolecules such as proteins and nucleic acids. It can also serve as a model compound for understanding the behavior of purine analogs in biological systems .

Medicine: Its structural similarity to naturally occurring purines makes it a candidate for drug development, particularly in the field of antiviral and anticancer research .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of functional materials .

Mécanisme D'action

The mechanism of action of 9-Decyl-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it can interfere with nucleic acid metabolism by mimicking natural purines, leading to disruptions in DNA and RNA synthesis .

Comparaison Avec Des Composés Similaires

9-Hexadecyl-9H-purin-6-amine: Similar structure with a hexadecyl group instead of a decyl group.

9-Benzyl-9H-purin-6-amine: Contains a benzyl group at the 9-position.

9-Phenyl-9H-purin-6-amine: Features a phenyl group at the 9-position.

Uniqueness: The uniqueness of 9-Decyl-9H-purin-6-amine lies in its decyl substitution, which imparts distinct physicochemical properties compared to its analogs. This structural variation can influence its solubility, reactivity, and biological activity, making it a valuable compound for diverse applications .

Activité Biologique

9-Decyl-9H-purin-6-amine, a purine derivative, has garnered interest in the scientific community due to its potential biological activities. This compound is structurally related to other purines, which are known for their roles in various biological processes, including cellular signaling and metabolism. This article aims to explore the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C13H17N5

- Molecular Weight : 245.31 g/mol

- IUPAC Name : this compound

- CAS Number : 1111-11-1

The biological activity of this compound is primarily attributed to its interaction with adenosine receptors. These receptors play crucial roles in various physiological processes, including inflammation, immune response, and neurotransmission. The compound may act as an agonist or antagonist depending on the specific receptor subtype it interacts with.

Key Mechanisms:

- Adenosine Receptor Modulation : this compound has been shown to influence the activity of adenosine receptors (A1, A2A, A2B, and A3), which are involved in mediating cellular responses to adenosine.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. Its mechanism involves inducing apoptosis and inhibiting cell cycle progression.

Case Study: Breast Cancer Cell Lines

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in:

- Reduction in Cell Viability : Approximately 50% reduction at a concentration of 10 µM after 48 hours.

- Apoptotic Induction : Increased levels of caspase activation were observed.

Therapeutic Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

- Antimicrobial Agent : Potential use in developing new antibiotics.

- Cancer Therapy : Further research may lead to its application in targeted cancer therapies.

- Inflammation Modulation : Due to its receptor modulation capabilities, it may be useful in treating inflammatory diseases.

Propriétés

Numéro CAS |

923270-63-7 |

|---|---|

Formule moléculaire |

C15H25N5 |

Poids moléculaire |

275.39 g/mol |

Nom IUPAC |

9-decylpurin-6-amine |

InChI |

InChI=1S/C15H25N5/c1-2-3-4-5-6-7-8-9-10-20-12-19-13-14(16)17-11-18-15(13)20/h11-12H,2-10H2,1H3,(H2,16,17,18) |

Clé InChI |

BGHHGNRMBXGUGN-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCN1C=NC2=C(N=CN=C21)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.